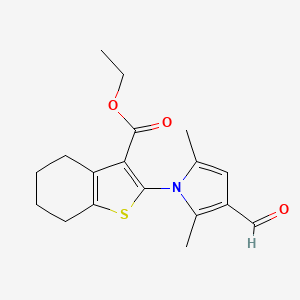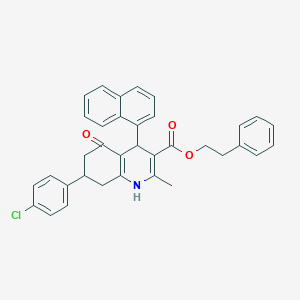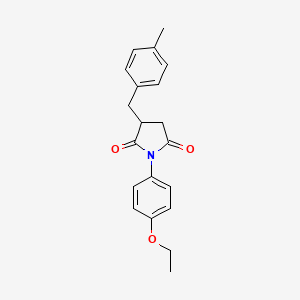![molecular formula C19H19NO6 B4932753 4-{[4-(2,4-dimethoxyphenyl)-4-oxobutanoyl]amino}benzoic acid](/img/structure/B4932753.png)
4-{[4-(2,4-dimethoxyphenyl)-4-oxobutanoyl]amino}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[4-(2,4-dimethoxyphenyl)-4-oxobutanoyl]amino}benzoic acid, also known as DOBA, is a chemical compound that has been studied extensively for its potential use in scientific research. DOBA is a synthetic molecule that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The exact mechanism of action of 4-{[4-(2,4-dimethoxyphenyl)-4-oxobutanoyl]amino}benzoic acid is not fully understood, but it is thought to work by binding to specific proteins and altering their activity. One study found that 4-{[4-(2,4-dimethoxyphenyl)-4-oxobutanoyl]amino}benzoic acid was able to bind to a protein involved in inflammation, reducing its activity and potentially providing a therapeutic benefit for inflammatory diseases.
Biochemical and Physiological Effects:
4-{[4-(2,4-dimethoxyphenyl)-4-oxobutanoyl]amino}benzoic acid has been shown to have a range of biochemical and physiological effects, including anti-inflammatory and anti-cancer activity. One study found that 4-{[4-(2,4-dimethoxyphenyl)-4-oxobutanoyl]amino}benzoic acid was able to inhibit the activity of a protein involved in the formation of blood vessels, suggesting that it may have potential as an anti-angiogenic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-{[4-(2,4-dimethoxyphenyl)-4-oxobutanoyl]amino}benzoic acid has several advantages for use in lab experiments, including its synthetic nature and its ability to bind to specific proteins. However, it also has limitations, including its potential toxicity and the need for further investigation into its mechanism of action.
Direcciones Futuras
There are several potential future directions for research on 4-{[4-(2,4-dimethoxyphenyl)-4-oxobutanoyl]amino}benzoic acid, including further investigation into its mechanism of action, its potential use as a therapeutic agent for a range of diseases, and its use as a tool for studying protein-protein interactions. Additionally, research could focus on developing new synthesis methods for 4-{[4-(2,4-dimethoxyphenyl)-4-oxobutanoyl]amino}benzoic acid and exploring its potential use in combination with other compounds.
Métodos De Síntesis
4-{[4-(2,4-dimethoxyphenyl)-4-oxobutanoyl]amino}benzoic acid can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One commonly used method involves the reaction of 4-aminobenzoic acid with 2,4-dimethoxybenzaldehyde and 4-oxobutanoyl chloride in the presence of a base catalyst. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
4-{[4-(2,4-dimethoxyphenyl)-4-oxobutanoyl]amino}benzoic acid has been studied for its potential use in a variety of scientific research applications, including as a tool for studying protein-protein interactions and as a potential therapeutic agent for a range of diseases. One study found that 4-{[4-(2,4-dimethoxyphenyl)-4-oxobutanoyl]amino}benzoic acid was able to inhibit the activity of a protein involved in cancer cell growth, suggesting that it may have potential as an anti-cancer agent.
Propiedades
IUPAC Name |
4-[[4-(2,4-dimethoxyphenyl)-4-oxobutanoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6/c1-25-14-7-8-15(17(11-14)26-2)16(21)9-10-18(22)20-13-5-3-12(4-6-13)19(23)24/h3-8,11H,9-10H2,1-2H3,(H,20,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKLAWZYFVGGJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CCC(=O)NC2=CC=C(C=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(2-methoxyphenyl)-5-(2-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4932691.png)
![1-{2-[3-(4-allyl-2-methoxyphenoxy)propoxy]phenyl}ethanone](/img/structure/B4932699.png)
![N-(4-acetylphenyl)-2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4932713.png)
![2-methoxy-N'-{3-methoxy-2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide](/img/structure/B4932717.png)
![ethyl (5-{4-[(4-bromobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4932726.png)
![2-(6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)phenyl propionate](/img/structure/B4932739.png)
![1-[(4-tert-butylcyclohexyl)oxy]-3-(1-pyrrolidinyl)-2-propanol hydrochloride](/img/structure/B4932741.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4932743.png)
![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]butanamide](/img/structure/B4932752.png)
![1,3-dimethyl-5-({[3-(4-morpholinyl)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4932760.png)